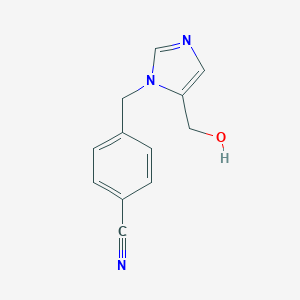

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile

カタログ番号:

B060543

CAS番号:

183500-36-9

分子量:

213.23 g/mol

InChIキー:

ACFSBQWDVYWNRT-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

概要

説明

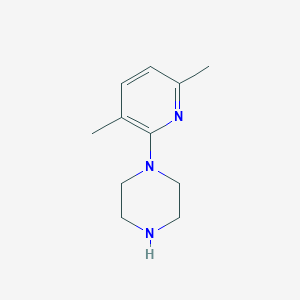

“4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile” is a heterocyclic organic compound . Its molecular formula is C12H11N3O and it has a molecular weight of 213.23524 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . More detailed structural information or a visual representation of the molecule was not found in the search results.作用機序

将来の方向性

特性

IUPAC Name |

4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFSBQWDVYWNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=C2CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436662 | |

| Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-36-9 | |

| Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

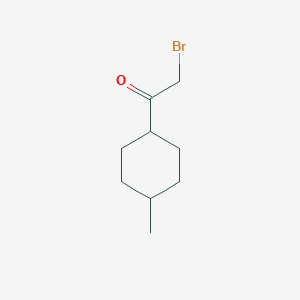

1-(4-Cyanobenzyl)-5-(acetoxymethyl)-imidazole hydrobromide (50.4 g, 150 mmol) in 3:1 THF/water (1.5 L) at 0° C. was added lithium hydroxide monohydrate (18.9 g, 450 mmol). After 1 hr, the reaction was concentrated in vacuo, diluted with EtOAc (3 L), and washed with water, sat. aq. NaHCO3 and brine. The solution was then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product as a pale yellow fluffy solid which was sufficiently pure for use in the next step without further purification.

Name

1-(4-Cyanobenzyl)-5-(acetoxymethyl)-imidazole hydrobromide

Quantity

50.4 g

Type

reactant

Reaction Step One

Name

lithium hydroxide monohydrate

Quantity

18.9 g

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

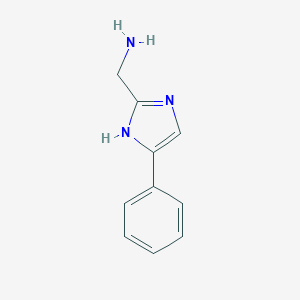

Dihydroxyacetone in dimeric form (23.35 g/0.129 mol) and potassium thioisocyanate (25.18 g/0.259 mol) are added in succession to a solution of 25 g (0.233 mol) of 4-(aminomethyl)benzonitrile in 100 ml of isopropanol, and then the mixture is placed in an ice bath and 20 ml of acetic acid are added dropwise. The reaction mixture is stirred at room temperature for 48 hours. A precipitate is obtained, which is filtered off, washed with 50 ml of isopropanol and then twice with 50 ml of H2O, and subsequently dried. Thus crystals are obtained, which are used directly in the following desulphurisation step: 13 g (0.059 mol) of the previously obtained crystals are placed in 140 ml of a dilute solution of 10% nitric acid in water. At 0° C., 0.1 g of sodium nitrite is added very slowly. Marked evolution of a brown gas is observed, and the mixture gradually becomes homogeneous. The reaction mixture is then stirred at room temperature for 3 hours and then filtered and extracted once with AcOEt. The aqueous phase is then rendered basic with a 5N sodium hydroxide solution, and subsequently extracted twice with AcOEt. The organic phase is washed with a saturated NaCl solution, and then dried over MgSO4. Evaporation in vacuo yields the title product.

Name

potassium thioisocyanate

Quantity

25.18 g

Type

reactant

Reaction Step One

[Compound]

Name

dilute solution

Quantity

140 mL

Type

solvent

Reaction Step Four

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)

![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)

![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)